Scandium sulfate

Description

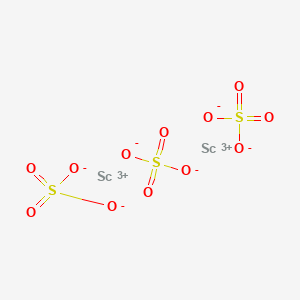

Structure

2D Structure

Properties

IUPAC Name |

scandium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYMYKHVGWATOS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890697 | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-61-7 | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Discandium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies of Scandium Sulfate

Hydrothermal Synthesis Routes for Complex Scandium Sulfates

Hydrothermal synthesis is a prominent method for creating complex scandium sulfates and other advanced materials due to its numerous advantages. This technique allows for high reactivity of reactants, precise control over solution or interface reactions, and the formation of unique, metastable condensed phases. acs.org It is an effective route for the rational synthesis and crystal engineering of a variety of materials, including microporous crystals, ionic conductors, and complex oxides. acs.org

In the context of scandium compounds, hydrothermal synthesis has been successfully employed to produce novel open-framework scandium sulfate (B86663) phosphates. researchgate.net For instance, a novel open-framework scandium sulfate phosphate (B84403) has been prepared hydrothermally using the azamacrocycle cyclen (1,4,7,10-tetraazacyclododecane) as a template. researchgate.net This process results in a structure with supercages formed by linked secondary building units of the formula Sc7(S,P)12O48. researchgate.net Another example is the hydrothermal synthesis of (H2en)Sc2(SO4)4·(H2O)0.72, where scandium ions are bridged by sulfate groups to form a layered structure. acs.org

The conditions of hydrothermal synthesis, such as temperature, pH, and the presence of specific anions, can significantly influence the morphology and structure of the resulting crystals. For example, in the synthesis of boehmite (γ-AlOOH) nanocrystals, the presence of sulfate anions at an acidic pH of ~4.0 led to the formation of nanowires, whereas nitrate (B79036) or chloride anions under the same conditions produced nanorods. chemrxiv.org This demonstrates the structure-directing role that sulfate ions can play in hydrothermal synthesis. The versatility of this method also extends to the synthesis of various other complex oxides and fluorides. acs.org

Reactions with Organic Cations for Complex Formation

The interaction of this compound with organic cations is a key strategy for the synthesis of complex this compound structures with polymeric anionic chains. The nature of the organic cation, rather than the specific composition of the reaction mixture, has been shown to be the determining factor in the final composition and structure of these anionic chains. researchgate.net

A study involving the reaction of Sc2(SO4)3·5H2O with different organic cations yielded distinct crystalline complexes. researchgate.net When reacted with guanidinium (B1211019) cations, the complex (C{NH2}3)3[Sc(SO4)3]·3H2O was formed, which crystallizes in a trigonal space group. researchgate.net In contrast, reaction with 1,6-diaminohexane cations resulted in the formation of [H3N{CH2}6NH3][Sc(H2O)2(SO4)2]2·2H2O, a monoclinic crystal. researchgate.net This highlights the templating role of the organic cation in directing the assembly of the this compound anionic framework.

Furthermore, hydrothermal synthesis in the presence of organic templating agents has been investigated to create novel scandium-containing materials. For example, the first organically templated scandium phosphate, Sc(HPO4)2·0.5(N2C2H10), was synthesized hydrothermally. acs.org In this structure, ethylenediammonium cations are encapsulated within cages formed by the corner-sharing ScO6 octahedra and HPO4 tetrahedra. acs.org Similarly, the hydrothermal reaction of iridium chloride and scandium acetate (B1210297) with 2,5-pyridinedicarboxylic acid (2,5-H2PDC) resulted in a novel iridium-scandium metal-organic framework (MOF). nih.gov In this structure, scandium atoms form one type of inorganic secondary building unit (SBU), while iridium atoms form another, which then connect to create a two-dimensional layered structure. nih.gov

Preparation from Scandium Oxide in Acidic Media

A common and straightforward method for synthesizing this compound is the reaction of scandium oxide (Sc2O3) or scandium hydroxide (B78521) with sulfuric acid. ontosight.ai The chemical equation for this reaction is:

Sc2O3 + 3H2SO4 → Sc2(SO4)3 + 3H2O ontosight.ai

This process is typically carried out in an aqueous solution. For instance, a simulated solution of this compound can be prepared by dissolving Sc2O3 in dilute sulfuric acid. mdpi.com The resulting this compound is a white, crystalline solid that is highly soluble in water. ontosight.aiinorganicventures.com

In various industrial and laboratory processes, this initial dissolution step is often followed by further purification and processing. For example, in some methods for producing high-purity scandium oxide, a scandium-containing concentrate is first dissolved in sulfuric acid. google.com The resulting this compound solution can then be subjected to treatments like solvent extraction to obtain a purified scandium-containing solution. google.com The concentration of the sulfuric acid and the solid-to-liquid ratio are important parameters that are controlled to ensure complete dissolution of the scandium. sci-hub.se For example, a concentration of about 1.8–2.0 M H2SO4 has been used to completely dissolve scandium from a concentrate. sci-hub.se The resulting this compound solution can then be used in subsequent crystallization or precipitation steps. google.comsci-hub.se

Control of Crystallization Parameters

The control of crystallization parameters is crucial for obtaining this compound crystals with desired characteristics, such as size and morphology. Antisolvent crystallization is a widely used technique for this purpose. cnr.it

Antisolvent Crystallization Techniques

Antisolvent crystallization, also known as solvent-assisted or salting-out crystallization, involves the addition of a miscible solvent (the antisolvent) to a solution to decrease the solubility of the solute, thereby inducing crystallization. diva-portal.org This technique is particularly effective for recovering scandium salts from solutions. cnr.itresearchgate.net The addition of an antisolvent can lead to high supersaturation, resulting in high product yields. mdpi.comdntb.gov.ua However, this high supersaturation can also lead to rapid nucleation and the formation of very small crystals, which can be challenging to handle in subsequent solid-liquid separation processes. researchgate.netmdpi.comdntb.gov.ua Therefore, controlling the rate of supersaturation generation is a key aspect of optimizing antisolvent crystallization. rsc.org

Factors that influence antisolvent crystallization include the initial concentration of the solute, the solubility of the solute in the solvent-antisolvent mixture, the rate of supersaturation generation, seeding, mixing intensity, and operating temperature. diva-portal.org By carefully manipulating these parameters, it is possible to control nucleation and promote crystal growth, leading to larger and more easily handled crystals. mdpi.comdntb.gov.ua

The choice of antisolvent significantly impacts the efficiency and outcome of the crystallization process. Several organic solvents have been investigated as antisolvents for the crystallization of scandium compounds, including ethanol (B145695), methanol, 2-propanol (isopropanol), 1,3-propane-diol, and acetone. researchgate.netd-nb.info

In the crystallization of ammonium (B1175870) scandium hexafluoride, (NH4)3ScF6, from a strip liquor, ethanol, methanol, and isopropanol (B130326) have all been shown to be effective, with yields greater than 98% being achieved at an antisolvent-to-strip liquor volumetric ratio of 0.8. d-nb.info Acetone also works as an antisolvent, though its performance at lower volumetric ratios may be slightly less than that of the alcohols. d-nb.info Among the tested alcohols, ethanol is often suggested as the most suitable antisolvent due to a combination of factors including its performance, miscibility, recyclability, and toxicity. mdpi.comresearchgate.net

The phase equilibria of ammonium scandium fluorides have been studied in mixtures of 3 mol/L NH4F with methanol, ethanol, 2-propanol, and 1,3-propane-diol. diva-portal.org These studies are crucial for understanding how the solubility of the scandium salt changes with the addition of different antisolvents, which in turn helps in optimizing the crystallization process for maximum recovery and desired product quality. diva-portal.org

The rate at which the antisolvent is added and its dilution are critical parameters for controlling the crystal size distribution (CSD) during antisolvent crystallization. mdpi.com A rapid addition of a pure antisolvent can generate high local supersaturation, leading to excessive nucleation and the formation of numerous small crystals. diva-portal.orgdntb.gov.ua

To mitigate this, two main strategies are employed: reducing the antisolvent addition rate and diluting the antisolvent with the primary solvent (e.g., water) before addition. diva-portal.orgmdpi.com Lowering the addition rate of the antisolvent allows for better mixing and a more controlled generation of supersaturation, which favors crystal growth over nucleation. mdpi.comdntb.gov.ua

Diluting the antisolvent has been shown to be a particularly effective method for increasing the final crystal size. mdpi.comrsc.org A diluted antisolvent reduces the intensity of local supersaturation near the addition point, thereby suppressing primary nucleation and promoting the growth of existing crystals. mdpi.com Studies have shown that the mean crystal diameter increases with increased dilution of the antisolvent. mdpi.com For instance, reducing the ethanol concentration has been found to have a significant effect on increasing the crystal sizes of (NH4)3ScF6. rsc.org The combination of a low addition rate and a diluted antisolvent provides the most effective control over crystal growth in the antisolvent crystallization of scandium salts. mdpi.com

The following table summarizes the effect of antisolvent addition rate and dilution on the mean crystal diameter of a scandium salt:

| Antisolvent Addition Rate (mL/min) | Antisolvent Concentration (vol%) | Mean Crystal Diameter (µm) |

| 10 | 100 | ~1.5 |

| 5 | 100 | ~2.0 |

| 10 | 70 | ~3.0 |

| 5 | 70 | ~4.0 |

| 10 | 55 | ~3.5 |

| 5 | 55 | ~5.0 |

Note: The data in this table is illustrative and based on general findings in the referenced literature. Actual values can vary depending on the specific experimental setup.

Effects of Mixing Conditions on Crystal Size Distribution

Mixing conditions during antisolvent crystallization play a pivotal role in determining the final crystal size distribution (CSD). The generation of supersaturation, which drives nucleation and crystal growth, is highly dependent on how the antisolvent and the scandium-containing solution are mixed. mdpi.commt.com Insufficient mixing can lead to high local supersaturation, favoring rapid nucleation and resulting in a large number of small crystals that are difficult to handle in subsequent solid-liquid separation steps. mdpi.com

Key parameters influencing CSD include the antisolvent addition rate, the concentration of the antisolvent, and the agitation method. rsc.orgmdpi.com

Antisolvent Addition Rate and Dilution: Research has shown that controlling the rate of supersaturation generation is the most significant factor in increasing crystal size. rsc.org This can be achieved by lowering the antisolvent addition rate and by diluting the antisolvent (e.g., ethanol) with a solvent (e.g., water) before it is introduced into the crystallizer. mdpi.commdpi.com A slower addition rate allows the generated supersaturation to be consumed by the growth of existing crystals rather than forming new nuclei. mdpi.com Similarly, using a diluted antisolvent reduces the intensity of local supersaturation near the feed point, which suppresses primary nucleation and promotes crystal growth. rsc.orgmdpi.com Studies on ammonium scandium fluoride (B91410) crystallization found that lowering the antisolvent addition rate and reducing its concentration had the greatest effect on increasing crystal sizes, although it also led to broader CSDs. rsc.org For instance, diluting ethanol to 70 vol% or 55 vol% resulted in a larger mean crystal diameter compared to using pure ethanol. mdpi.com

Stirring and Feed Position: Enhanced mixing, achieved through higher stirring speeds or strategic placement of the antisolvent inlet, can also influence crystal growth. mdpi.com Placing the addition point close to the stirrer improves the distribution of the antisolvent, minimizes local supersaturation, and thus encourages the growth of larger crystals. mdpi.com Furthermore, the type of agitator matters; an overhead pitched blade impeller has been shown to produce a remarkable increase in crystal sizes compared to a standard magnetic stirrer, which is attributed to more effective mixing and reduced crystal attrition. diva-portal.org

The following table summarizes the qualitative effects of various mixing parameters on the crystal size of a scandium salt during antisolvent crystallization.

| Parameter | Change | Effect on Mean Crystal Size | Rationale |

| Antisolvent Addition Rate | Decrease | Increase | Reduces the rate of supersaturation generation, favoring growth over nucleation. rsc.orgmdpi.com |

| Antisolvent Concentration | Decrease (Dilution) | Increase | Lowers local supersaturation at the feed point, suppressing nucleation. mdpi.commdpi.com |

| Stirring Speed | Increase | Narrower Metastable Zone Width (earlier nucleation) | Higher probability of molecular contact leads to earlier nucleation. mdpi.com |

| Agitation Mechanism | Overhead Impeller vs. Magnetic Stirrer | Increase | More effective mixing and reduced crystal attrition. diva-portal.org |

Cooling Crystallization Studies

Cooling crystallization is an alternative method for recovering scandium salts from a saturated solution. researchgate.netdiva-portal.org This technique relies on reducing the temperature of the solution to decrease the solubility of the solute, thereby inducing supersaturation and causing crystallization. diva-portal.org

Studies on the crystallization of ammonium scandium fluoride from strip liquors have compared cooling crystallization with antisolvent crystallization. It was found that while cooling crystallization can produce larger crystals, which are more favorable for handling and filtration, it suffers from significantly lower recovery yields. researchgate.netdiva-portal.org For example, in one study, the yield of (NH₄)₃ScF₆ from cooling crystallization was below 50% even at a temperature as low as 1°C. diva-portal.org In contrast, antisolvent crystallization using ethanol achieved nearly complete recovery, with precipitation efficiency exceeding 98%. researchgate.netdiva-portal.org

The choice between cooling and antisolvent crystallization therefore represents a trade-off between crystal size and product yield. While cooling offers a method to obtain larger crystals, its low efficiency makes it less economically viable for comprehensive scandium recovery compared to the high-yield antisolvent method. researchgate.netmdpi.com

Seeding Methodologies for Controlled Crystal Growth

Seeding is a widely used technique in industrial crystallization to gain control over the final CSD. diva-portal.org The method involves introducing a small quantity of pre-existing crystals (seeds) into a saturated or slightly supersaturated solution to promote crystal growth over spontaneous nucleation. hamptonresearch.com By providing a surface area for solute deposition, seeding helps to consume supersaturation in a controlled manner, ideally leading to a product with a desired size and narrower CSD. diva-portal.orgmt.com

The effectiveness of seeding in the antisolvent crystallization of scandium salts depends heavily on other process parameters, particularly the rate of supersaturation generation. rsc.orgmdpi.com Research on (NH₄)₃ScF₆ crystallization has shown that when a pure (undiluted) antisolvent like 100 vol% ethanol is used, the resulting local supersaturation is so high that it triggers strong primary nucleation, regardless of the seeding strategy employed. mdpi.com In this scenario, adding seed crystals does not significantly improve crystal growth or prevent the formation of fine particles. mdpi.com

However, the efficacy of seeding can be improved when combined with methods that moderate supersaturation, such as using a diluted antisolvent. rsc.orgresearchgate.net The quantity and size of the seeds are also critical factors. diva-portal.org An optimal seed loading can increase the crystal surface area to a level where the available supersaturation is consumed primarily by crystal growth with minimal secondary nucleation. diva-portal.org Conversely, excessive seed loading can lead to a smaller final crystal size, as the available solute material is distributed over a much larger total surface area. diva-portal.org Therefore, for seeding to be an effective strategy for controlling crystal growth in scandium salt production, it must be carefully integrated with other process controls that manage the rate of supersaturation. mt.com

Crystallography and Structural Elucidation of Scandium Sulfates

Crystal Structures of Scandium Sulfate (B86663) Hydrates and Related Complexes

The crystal structures of scandium sulfate and its derivatives have been elucidated through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Scandium(III) sulfate pentahydrate, with the chemical formula Sc₂(SO₄)₃·5H₂O, crystallizes in the triclinic crystal system. researchgate.netresearchgate.net Its structure is characterized by a complex network of scandium cations, sulfate anions, and water molecules. X-ray diffraction studies have determined its space group to be P-1. researchgate.net The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been precisely measured. researchgate.net

The introduction of organic cations into the crystallization process of this compound leads to the formation of novel complex salts with distinct crystal structures. The nature of the organic cation has been shown to influence the composition and structure of the resulting polymeric anionic chains of this compound. researchgate.netresearchgate.net

Two notable examples are:

(C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O : This complex, involving the guanidinium (B1211019) cation, crystallizes in the trigonal system with the space group R3. researchgate.net

[H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O : Incorporating the 1,6-diaminohexane dication, this compound forms monoclinic crystals belonging to the P2₁/c space group. researchgate.net

The crystallographic data for these this compound compounds are summarized in the table below, highlighting the diversity in their crystal structures.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Sc₂(SO₄)₃·5H₂O researchgate.netresearchgate.net | Triclinic | P-1 | 5.6315(5) | 11.5536(11) | 10.9469(9) | 90.49(2) | 99.41(2) | 89.63(2) |

| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O researchgate.net | Trigonal | R3 | 19.3143(18) | 19.3143(18) | 9.5416(15) | 90 | 90 | 120 |

| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O researchgate.net | Monoclinic | P2₁/c | 5.1125(7) | 10.3803(9) | 23.739(2) | 90 | 94.52(2) | 90 |

| (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂ researchgate.net | Monoclinic | P2/c | 8.5966(13) | 5.1068(8) | 18.847(3) | 90 | 91.210(3) | 90 |

Table generated from data in search results.

Anhydrous complex scandium-ammonium sulfate, NH₄Sc(SO₄)₂, exhibits polytypism, meaning it can exist in different crystalline modifications that have the same chemical composition but differ in the stacking of their structural layers. Two polytypic modifications, designated as 3R and 1T', have been identified for this compound. researchgate.netsci-hub.se These polytypes were first discovered and their structures solved through hydrothermal synthesis and characterization by X-ray powder diffraction. researchgate.netresearchgate.net The 3R polytype is rhombohedral, while the 1T' modification is trigonal. sci-hub.se Interestingly, a mechanically induced, irreversible phase transition from the 1T' to the 3R polytype can occur. researchgate.netsci-hub.se

Structural Features and Coordination Environments

A key aspect of the crystal chemistry of scandium sulfates is the coordination environment around the scandium and sulfur atoms.

In the crystal structures of scandium sulfates, the scandium atom is typically found in an octahedral coordination environment, surrounded by six oxygen atoms. researchgate.netresearchgate.netiaea.org These oxygen atoms can belong to sulfate groups or water molecules. researchgate.net This octahedral coordination is a common feature for Sc(III) in its compounds. wikipedia.orgrsc.org

The sulfur atoms, at the center of the sulfate anions (SO₄²⁻), are tetrahedrally coordinated to four oxygen atoms. researchgate.netresearchgate.net These SO₄ tetrahedra can act as bridging ligands, connecting the ScO₆ octahedra to form extended one-, two-, or three-dimensional structures. For instance, in some compounds, chains of ScO₆ octahedra and SO₄ tetrahedra are linked together. researchgate.netresearchgate.net In the organically templated layered structure of (H₂en)Sc₂(SO₄)₄·(H₂O)₀.₇₂, scandium ions are bridged by sulfate groups to form a layered structure. researchgate.net

Topology and Composition of Polymeric Anionic Chains

The composition and structure of the polymeric anionic chains in scandium sulfates are not predetermined by the reaction mixture's composition but are instead significantly influenced by the nature of any present organic cations. researchgate.net This principle is demonstrated by the synthesis of different this compound complexes. For instance, reacting this compound pentahydrate with organic cations can yield complexes with distinct polymeric anionic structures. researchgate.netresearchgate.net

In one such complex, (C{NH2}3)3[Sc(SO4)3]·3H2O, the structure is trigonal. researchgate.netresearchgate.net Another example, [H3N{CH2}6NH3][Sc(H2O)2(SO4)2]2·2H2O, exhibits a monoclinic crystal system. researchgate.netresearchgate.net The scandium ions in these structures are often bridged by sulfate groups, forming layered or chain-like arrangements. researchgate.net For example, in an organically templated layered this compound, (Hen)Sc(SO)·(HO){sub 0.72} (where 'en' is ethylenediamine), scandium ions are linked by sulfate groups in a 1:2 ratio, creating a four-layer structure. These layers are kept separate by ethylenediammonium dications and water molecules. researchgate.net

Similarly, in hydroxylammonium this compound sesquihydrate, Sc(NH3OH)(SO4)2·1.5H2O, the structure consists of chains of octahedrally coordinated scandium atoms and tetrahedrally arranged sulfur atoms. iucr.org These chains are interconnected through hydrogen bonds with hydroxylammonium ions and water molecules. iucr.org The scandium atom is coordinated by five oxygen atoms from sulfate groups and one water molecule. iucr.org

A particularly novel structure is an open framework this compound phosphate (B84403), synthesized hydrothermally. This compound features a three-dimensionally connected framework of ScO6 octahedra and sulfate (or phosphate) tetrahedra sharing corners. rsc.org This arrangement creates supercages at the corners and center of the cubic unit cell. rsc.org

Role of Organic Cations in Determining Polymeric Structures

The pivotal role of organic cations in dictating the final polymeric structure of scandium sulfates is a recurring theme in their crystallographic studies. researchgate.netresearchgate.net The size, shape, and charge of the organic cation directly influence the assembly of the scandium and sulfate ions, leading to different anionic chain topologies.

The interaction between this compound pentahydrate and various organic cations has been shown to produce complexes with unique crystal structures. researchgate.netresearchgate.net For example, the use of guanidinium cations, (C{NH2}3)+, results in a trigonal structure, while the larger 1,6-diaminohexane dication, [H3N{CH2}6NH3]2+, leads to a monoclinic structure. researchgate.netresearchgate.net This demonstrates that the organic cation is not merely a charge-balancing component but an active participant in the structural formation.

In the case of the organically templated layered this compound with ethylenediammonium dications, these organic cations reside between the inorganic layers, providing charge balance and influencing the interlayer spacing. researchgate.net The presence of organic templates can also lead to the formation of open framework structures with pores and channels. rsc.orgresearchgate.net For instance, a novel open framework this compound phosphate was synthesized using the azamacrocycle cyclen as a template. rsc.org The resulting structure contains supercages, a feature directly attributable to the templating effect of the organic molecule. rsc.org

Mechanisms of Crystal Growth and Nucleation Kinetics

The formation of this compound crystals from a solution is a complex process governed by nucleation and crystal growth kinetics. Understanding these mechanisms is crucial for controlling the final crystal size distribution, which is a critical parameter in industrial applications where efficient solid-liquid separation is required. mdpi.com

Primary Nucleation Kinetics and Metastable Zone Width

Primary nucleation, the initial formation of new crystals in a clear solution, is a key step in the crystallization process. The kinetics of this process can be investigated by measuring the metastable zone width (MSZW). mdpi.com The MSZW is the region of supersaturation where the solution can exist without spontaneous nucleation for a period of time. diva-portal.org A wider MSZW indicates that a higher level of supersaturation can be achieved before nucleation occurs, which can be advantageous for controlling crystal growth. mdpi.comdiva-portal.org

In the context of antisolvent crystallization of scandium salts, where a substance is added to reduce the solubility of the solute, the MSZW is influenced by several operating parameters. mdpi.com The rate of supersaturation generation is a critical factor; a constant increase in supersaturation is applied until nucleation is detected. mdpi.com The MSZW can be determined by monitoring the solution for the first appearance of crystals, often detected by an increase in turbidity. mdpi.com

Studies on the antisolvent crystallization of a scandium salt, (NH4)3ScF6, have shown that the MSZW is affected by mixing conditions, such as stirring speed and the rate of antisolvent addition. mdpi.com It has been observed that the MSZW tends to become narrower at higher stirring speeds, as increased agitation enhances the probability of solute molecules coming into contact and forming nuclei. mdpi.com

The method of antisolvent addition also plays a significant role. Diluting the antisolvent before adding it to the scandium solution has been shown to widen the MSZW considerably. mdpi.com This is because the dilution reduces the local supersaturation at the point of addition, thereby delaying nucleation. mdpi.com The relationship between the nucleation rate (J) and supersaturation can be described by semi-empirical models, such as the one derived from classical nucleation theory by Nývlt. mdpi.com

Influence of Operating Parameters on Crystal Size Distribution

The final crystal size distribution (CSD) of this compound is a direct consequence of the interplay between nucleation and crystal growth rates, which are heavily influenced by various operating parameters. rsc.orgrsc.org In antisolvent crystallization, controlling these parameters is essential for producing crystals of a desired size, which is particularly important for ease of filtration and washing. mdpi.com

Key operating parameters that affect the CSD include:

Antisolvent Addition Rate: A lower rate of antisolvent addition generally leads to larger crystals. mdpi.comresearchgate.net This is because a slower addition rate reduces the peak supersaturation, favoring crystal growth over the formation of new nuclei. mdpi.comresearchgate.net

Antisolvent Concentration: Using a diluted antisolvent has a profound effect on increasing crystal size. mdpi.com Diluting the antisolvent, for example by using 70 vol% ethanol (B145695) instead of 100 vol%, significantly widens the metastable zone width and promotes the growth of larger crystals. mdpi.commdpi.com This is attributed to the reduction of local supersaturation near the antisolvent inlet. mdpi.com

Stirring Rate (Agitation): The intensity of mixing influences the CSD. While the effect can be complex, enhanced mixing at lower antisolvent addition rates has been found to promote crystal growth. mdpi.com

Seeding: The introduction of seed crystals can provide surfaces for growth, thereby reducing the supersaturation available for primary nucleation and leading to a more uniform and larger CSD. rsc.org

Interactive Table: Influence of Operating Parameters on Crystal Size

| Operating Parameter | Effect on Crystal Size | Rationale |

| Antisolvent Addition Rate | Slower rate leads to larger crystals. mdpi.comresearchgate.net | Reduces the rate of supersaturation generation, favoring growth over nucleation. mdpi.com |

| Antisolvent Concentration | Diluted antisolvent promotes larger crystals. mdpi.com | Widens the metastable zone width by reducing local supersaturation. mdpi.commdpi.com |

| Stirring Rate | Can enhance growth, particularly at low addition rates. mdpi.com | Improves mass transfer to the crystal surface. |

| Seeding | Can lead to larger and more uniform crystals. rsc.org | Provides existing surfaces for growth, consuming supersaturation that would otherwise lead to new nuclei. |

By carefully controlling these parameters, it is possible to steer the crystallization process towards the formation of larger scandium salt crystals, which are more amenable to downstream processing. mdpi.comrsc.org

Solution Chemistry and Complexation Studies of Scandium Sulfate

Ion Association and Complex Formation in Aqueous Solutions

In aqueous environments, scandium(III) ions and sulfate (B86663) ions exhibit strong interactions, leading to the formation of various complex species. The nature and distribution of these complexes are highly dependent on the concentration of the solution.

In dilute aqueous solutions of scandium sulfate, investigations have revealed the coexistence of both inner-sphere and outer-sphere 1:1 complexes, denoted as [ScSO₄]⁺(aq). datapdf.comacs.orgnih.govmurdoch.edu.au This behavior is similar to that observed for other high-valent metal sulfates. datapdf.comacs.orgnih.govmurdoch.edu.au The formation of these complexes is a result of the strong electrostatic attraction between the highly charged Sc³⁺ and SO₄²⁻ ions.

Outer-sphere complexes: In these arrangements, the scandium and sulfate ions are separated by at least one layer of water molecules. The strong hydration shells of both ions favor the formation of these solvent-separated ion pairs. datapdf.com

Inner-sphere complexes: Here, the sulfate ion directly coordinates with the scandium ion, displacing a water molecule from the scandium's primary hydration sphere. Spectroscopic studies confirm that sulfate can replace water in the first hydration sphere to form thermodynamically stable sulfato complexes.

The equilibrium between these inner- and outer-sphere complexes is a fundamental aspect of this compound's solution chemistry. datapdf.comacs.orgnih.govmurdoch.edu.au It is also probable that outer-outer-sphere 1:1 complexes, where the ions are separated by two solvent molecules, are formed. datapdf.comacs.orgnih.govmurdoch.edu.au

As the concentration of this compound in the solution increases, higher-order inner-sphere complexes become the predominant species. datapdf.comacs.orgnih.govresearchgate.net The presence of these more complex structures significantly affects the properties of the solution. datapdf.comacs.orgnih.govresearchgate.net

While definitive identification can be challenging, experimental data are consistent with the formation of species such as fac-[Sc(SO₄)₃(OH₂)₃]³⁻ as a major component in more concentrated solutions. datapdf.comacs.orgnih.govresearchgate.net In this complex, three sulfate ions are directly coordinated to the scandium center in a facial arrangement, with three water molecules completing the coordination sphere. The formation of such stable higher-order complexes is a distinguishing feature of this compound's aqueous chemistry. acs.org

In sulfate-rich environments, scandium(III) readily forms stable anionic sulfate complexes. mdpi.com The primary anionic species identified are [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.comresearchgate.netpreprints.org The formation of these negatively charged complexes is thermodynamically favored and becomes particularly significant at sulfate concentrations greater than 0.1 mol dm⁻³. nih.govacs.org

The existence of these anionic complexes has been confirmed by various techniques, including ion exchange studies and spectroscopic methods. datapdf.comacs.org Early research using conductivity and ion migration measurements also suggested the presence of significant amounts of the 1:3 species, [Sc(SO₄)₃]³⁻, in aqueous solutions of this compound. acs.org The stability of these anionic complexes plays a crucial role in the separation and purification of scandium using anion-exchange resins. mdpi.com

The stoichiometry of scandium-sulfate complexes in aqueous solution is diverse and concentration-dependent. Early studies proposed the existence of 1:1, 1:2, and sometimes 1:3 (scandium:sulfate) complexes. acs.org

More recent and detailed investigations have provided a clearer picture of the speciation. In solutions with high sulfate concentrations, the anionic complex [Sc(SO₄)₂]⁻ is the predominant form of scandium(III). nih.govacs.org Job's method of continuous variation has been used in solvent extraction studies to confirm the stoichiometry of extracted complexes. For instance, studies involving certain amic acid extractants determined a 1:3 stoichiometry of Sc(III) to the extractant, where the extracted species is formed from the [Sc(SO₄)₂]⁻ complex. nih.govacs.org In another study, a complex with the stoichiometric formula (R₂NH₂)₄ScOH(SO₄)₃ was isolated, indicating a 4:1:3 ratio of amine:scandium:sulfate. acs.org

Table 1: Stoichiometry of Scandium-Sulfate Complexes in Different Conditions

| Complex Species | Stoichiometry (Sc:SO₄) | Conditions | Reference |

|---|---|---|---|

| [ScSO₄]⁺ | 1:1 | Dilute aqueous solutions | datapdf.comacs.org |

| [Sc(SO₄)₂]⁻ | 1:2 | Sulfate concentrations > 0.1 mol dm⁻³ | mdpi.comnih.govacs.orgacs.org |

| [Sc(SO₄)₃]³⁻ | 1:3 | Concentrated solutions, early proposals | acs.org |

| fac-[Sc(SO₄)₃(OH₂)₃]³⁻ | 1:3 | Concentrated solutions | datapdf.comacs.orgnih.govresearchgate.netkuleuven.bersc.org |

| (R₂NH₂)₄ScOH(SO₄)₃ | 1:3 | Organic phase after extraction | acs.org |

Hydrolysis Mechanisms and Kinetics of this compound Solutions

Scandium(III) is susceptible to hydrolysis in aqueous solutions, a process influenced by factors such as pH, temperature, and ionic strength. researchgate.net Due to its small ionic radius, scandium begins to precipitate as Sc(OH)₃ and ScO(OH) at a pH between 2 for highly concentrated solutions and 4 for dilute solutions. inorganicventures.com

Studies on the Sc₂(SO₄)₃-H₂SO₄-NaOH-Na₂SO₄-H₂O system have elucidated the hydrolysis mechanism in both homogeneous and heterogeneous phases. researchgate.net The rate of this compound hydrolysis is dependent on the concentration of hydroxide (B78521) ions (OH⁻), the ionic strength of the solution, and the temperature. researchgate.net Kinetic studies have determined the rate constants for processes involving OH⁻ and SO₄²⁻ ions, as well as the rate constant for the formation of the solid phase. researchgate.net The kinetics of scandium leaching from minerals using sulfuric acid have been shown to follow a shrinking-core model, where the process can be controlled by either the chemical reaction or internal diffusion, depending on the acid concentration. bibliotekanauki.pl

Comparative Aqueous Chemistry of Sc(III) with Other High-Valent Metal Sulfates (e.g., Al(III), Lanthanides)

The aqueous chemistry of scandium(III) sulfate is often compared with that of aluminum(III) and the lanthanides due to certain similarities in their ionic properties. However, significant differences exist.

While it is often suggested that the chemical behavior of Sc(III) is similar to that of Al(III), studies on their respective sulfate solutions reveal striking differences in speciation. datapdf.comacs.orgnih.govresearchgate.net Scandium(III) shows a much greater tendency to form stable, higher-order inner-sphere complexes with sulfate than aluminum(III) does. acs.org This indicates that caution should be exercised when postulating similarities between the aqueous chemistries of Al(III) and Sc(III). datapdf.comacs.orgnih.govresearchgate.net

In comparison to lanthanide ions, Sc(III) is considerably smaller. datapdf.com Despite this, the ion association behavior in dilute this compound solutions, forming both inner- and outer-sphere 1:1 complexes, is similar to that of other high-valent metal sulfates, including those of the lanthanides. datapdf.comacs.orgnih.govmurdoch.edu.auresearchgate.netresearchgate.net However, the stability of sulfate complexes does not appear to be dependent on the ionic radius of the rare earth element (REE), with the exception of scandium, which exhibits a significantly higher distribution coefficient in ion-exchange processes. mdpi.com This unique behavior of scandium in sulfate media is critical for its separation from lanthanides. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Dielectric Relaxation Spectroscopy for Ion Association and Hydration Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a powerful, though less common, technique for investigating ion-ion and ion-solvent interactions in electrolyte solutions. researchgate.netpsu.edu It measures the complex dielectric response of a sample to an oscillating electric field, offering unique insights into the dynamics of water molecules and the speciation of ions in solution. researchgate.netpsu.edu

Investigations of aqueous scandium sulfate (B86663) solutions at 25°C across concentrations from 0.01 to 0.8 M, using broadband DRS over a frequency range of 0.2 to 89 GHz, have provided detailed information on ion association. acs.orgnih.gov The analysis of the dielectric spectra reveals the simultaneous presence of both inner-sphere and outer-sphere 1:1 [ScSO₄]⁺(aq) complexes. acs.orgnih.govresearchgate.netresearchgate.net This behavior is similar to that observed in solutions of other high-valent metal sulfates. acs.orgnih.gov The strong hydration of both the Sc³⁺ and SO₄²⁻ ions promotes the formation of these associates where the ions are separated by one (outer-sphere) or even two (outer-outer-sphere) water molecules. datapdf.com

While outer-outer-sphere complexes are likely formed, their dielectric signature is often obscured by the presence of higher-order complexes, particularly in more concentrated solutions. acs.orgnih.govresearchgate.netresearchgate.net These higher-order species predominate as concentration increases, causing significant changes to the low-frequency portion of the dielectric spectrum. acs.orgresearchgate.net The data, though not definitive, are consistent with the formation of fac-[Sc(SO₄)₃(OH₂)₃]³⁻ as a major species in these solutions. acs.orgnih.gov This speciation is notably different from that of aluminum sulfate solutions, highlighting that the often-assumed chemical similarity between aqueous Al(III) and Sc(III) should be approached with caution. acs.org DRS has proven particularly useful for detecting such solvent-separated species and quantifying ion pairing where other spectroscopic methods may fail. researchgate.net

X-ray Diffraction (XRD) Techniques

X-ray diffraction is a fundamental tool for elucidating the atomic and molecular structure of crystalline materials, including various forms of scandium sulfate.

In organically templated this compound structures, the scandium ions are typically bridged by sulfate groups. osti.gov The composition and structure of the resulting polymeric anionic chains of this compound are often dictated by the nature of the organic cation present in the reaction mixture. researchgate.net For example, a novel open-framework this compound phosphate (B84403) was synthesized hydrothermally, revealing a three-dimensionally-connected framework of ScO₆ octahedra corner-sharing oxygens with sulfate or phosphate tetrahedra. rsc.org These studies demonstrate the utility of SC-XRD in defining the complex architectures of this compound-based materials. researchgate.netrsc.org

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| Sc₂(SO₄)₃·5H₂O (I) | Triclinic | P1 | a = 5.6315(5) Å, b = 11.5536(11) Å, c = 10.9469(9) Å, α = 90.49(2)°, β = 99.41(2)°, γ = 89.63(2)° |

| (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O (II) | Trigonal | R3 | a = 19.3143(18) Å, c = 9.5416(15) Å |

| [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O (III) | Monoclinic | P2₁/c | a = 5.1125(7) Å, b = 10.3803(9) Å, c = 23.739(2) Å, β = 94.52(2)° |

X-ray Powder Diffraction (XRPD) is essential for characterizing polycrystalline materials and identifying different crystalline phases or polytypes. researchgate.net Polymorphism is the existence of a compound in different crystal structures, with each polymorph having distinct physical properties. diva-portal.org

XRPD has been instrumental in the study of anhydrous complex scandium-ammonium sulfates, which are intermediates in the production of scandium oxide. researchgate.net The hydrothermal synthesis of NH₄Sc(SO₄)₂ yielded two polytypic modifications, designated 3R and 1T', which were identified and characterized by XRPD. researchgate.netresearchgate.net Similarly, studies on (NH₄)₃Sc(SO₄)₃ revealed a reversible, first-order phase transition between a low-temperature (LT) monoclinic (P2₁/c) form and a high-temperature (HT) rhombohedral (R3̅c) form. rsc.orgrsc.orgresearchgate.net High-temperature XRPD was used to monitor this transition, which occurs between 80-100°C. rsc.org These XRPD studies are crucial for understanding the structural diversity and phase behavior of these industrially relevant scandium compounds. researchgate.netrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They are highly sensitive to chemical bonding, functional groups, and the local environment of ions in a structure.

FTIR spectroscopy is widely used to identify chemical bonds and functional groups within a compound. In the context of this compound and its derivatives, FTIR helps to characterize the sulfate anions and the scandium-oxygen bonds. osti.gov The crystal structure of both low- and high-temperature modifications of (NH₄)₃Sc(SO₄)₃ consists of infinite columns of ScO₆ and SO₄ polyhedra, a finding supported by IR measurements. rsc.orgrsc.orgresearchgate.net

In the IR spectra of these compounds, the bending vibrations of the sulfate group (SO₄) appear as strong bands. For instance, in ammonium (B1175870) scandium sulfates, two strong doublet bands for ν₄(SO₄) are seen at 650 and 590 cm⁻¹, and for ν₂(SO₄) at 445 and 390 cm⁻¹. researchgate.net Allowing for the octahedral environment of the scandium atom, the absorption bands corresponding to the stretching vibrations of Sc-O bonds are expected to be located below 500 cm⁻¹. researchgate.net However, this region often overlaps with the deformation S-O vibration bands, which can complicate their precise assignment. researchgate.net In studies of scandium complexes, FTIR has been used to confirm the bidentate coordination of carboxylate ligands by analyzing the difference between the asymmetric and symmetric –COO stretches, and to identify Sc-O vibrations at around 508-518 cm⁻¹. berkeley.edu

Raman spectroscopy is particularly effective for studying ion-pair formation in aqueous solutions. researchgate.net Unlike in scandium perchlorate (B79767) solutions where Sc(III) exists as a stable hexaaqua cation, [Sc(OH₂)₆]³⁺, in this compound solutions, the sulfate ion replaces water in the first hydration sphere to form thermodynamically strong sulfato complexes. researchgate.netresearchgate.netacs.org

The Raman spectrum of a 0.98 M Sc₂(SO₄)₃ solution shows multiple modes corresponding to ligated sulfate in the stretching region (800–1300 cm⁻¹), in addition to the mode for "free" sulfate. researchgate.net Specifically, new bands appear at 1000, 1010, 1030, 1124, 1130, 1158, and 1220 cm⁻¹, which are indicative of direct coordination between scandium and sulfate ions. researchgate.net This direct evidence of complex formation underscores the utility of Raman spectroscopy in characterizing the nature of ion-pairing and complexation in this compound solutions. researchgate.netresearchgate.net

| Technique | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | 650, 590 | ν₄(SO₄) bending | researchgate.net |

| FTIR | 445, 390 | ν₂(SO₄) bending | researchgate.net |

| Raman | 1000, 1010, 1030, 1124, 1130, 1158, 1220 | Ligated SO₄ stretching | researchgate.net |

| Raman | 442 | ν₁(a₁g) of [Sc(OH₂)₆]³⁺ (in perchlorate) | researchgate.netacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the local environment of atomic nuclei within a material. For this compound, 45Sc NMR is particularly informative.

Sc-45 NMR for Crystallographic Site Assignment

Solid-state 45Sc NMR spectroscopy is instrumental in distinguishing between different scandium environments within a crystal lattice. nih.govgrafiati.com In a detailed study of this compound pentahydrate (Sc₂(SO₄)₃·5H₂O), which contains three crystallographically independent scandium sites, Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR techniques were employed. nih.gov While the 3QMAS spectrum did not provide sufficient resolution, the 5QMAS spectrum clearly resolved the three distinct scandium sites. nih.govajol.info

By numerically fitting the 45Sc-NMR spectra, key parameters were determined for each site, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (χ), and the asymmetry parameter (η). nih.gov The quadrupolar coupling constants, which range from 3.9 to 13.1 MHz in various scandium compounds, are directly correlated with the symmetry of the scandium coordination environment. nih.govgrafiati.com The assignment of the observed NMR signals to the specific crystallographic sites was achieved by evaluating their response to proton decoupling and through validation with density functional theory (DFT) calculations. nih.govajol.info

Table 1: 45Sc NMR Parameters for Scandium Sites in this compound Pentahydrate Data sourced from a study at magnetic fields of 9.4 T and 17.6 T. nih.gov

| Scandium Site | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (χ) (MHz) | Asymmetry Parameter (η) |

|---|---|---|---|

| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 |

| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 |

Proton Decoupling Studies in NMR

In the NMR analysis of hydrated compounds like this compound pentahydrate, proton decoupling is a critical technique. ajol.info It is used to improve spectral resolution and signal-to-noise by removing the broadening effects caused by dipolar couplings between the 45Sc nuclei and the protons of the water molecules. ajol.info

In the case of this compound pentahydrate, heteronuclear decoupling was employed to minimize the dephasing of the 45Sc signal during the experiment. nih.govajol.info The application of advanced multi-pulse decoupling sequences, such as TPPM (Two-Pulse Phase-Modulated) and SPINAL (Small Phase-Angle Incremental), has been shown to enhance both sensitivity and resolution in the isotropic dimension of the MQMAS spectrum. The response of the scandium species to these proton decoupling experiments also serves as a key piece of evidence for assigning the NMR signals to their correct crystallographic sites. nih.gov

Microscopic and Morphological Characterization

Microscopy techniques are essential for analyzing the physical form, size, and structure of this compound crystals at both the micro and nano levels.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Size Analysis

Scanning Electron Microscopy (SEM) is a widely used method for visualizing the surface topography and morphology of crystalline materials. In the context of scandium salts, SEM is used to analyze crystal morphology, size, and the degree of agglomeration. For instance, during antisolvent crystallization processes, SEM can track the evolution of crystal morphology through different stages and determine the crystal size distribution (CSD), with observed sizes for scandium salts ranging from 0.5 μm to 2.5 μm.

Backscattered electron images from SEM can reveal representative crystal shapes and monitor their growth or changes during thermal treatments. The technique, often combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS), is also used to corroborate the results of chemical processes like leaching by analyzing the elemental composition and morphology of the solid phases.

Transmission Electron Microscopy (TEM) for Nanoscale Confirmation

For higher resolution analysis, Transmission Electron Microscopy (TEM) is employed to investigate materials at the nanoscale. TEM provides detailed information about a material's size, shape, internal structure, and the presence of any crystal defects. The technique works by transmitting a beam of electrons through an ultrathin sample (typically under 100 nm thick) to generate an image, enabling resolution down to the atomic scale.

In the characterization of scandium compounds, TEM can confirm the presence of nanoscale particles and is superior to other methods like SEM and XRD for analyzing very small particles. Furthermore, TEM can be used for elemental mapping and, through electron diffraction, to obtain detailed information about the crystalline phase of the nanoparticles.

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effect of heat on this compound and its related compounds. These methods provide information on thermal stability, decomposition temperatures, and the nature of thermal transformations.

Research on complex scandium ammonium sulfates demonstrates the utility of these techniques. Thermogravimetric analysis of NH₄Sc(SO₄)₂ and (NH₄)₃Sc(SO₄)₃ showed that both compounds are thermally stable up to approximately 280°C. The DTA curve for the decomposition of (NH₄)₃Sc(SO₄)₃ revealed a significant endothermic double peak between 300°C and 400°C, corresponding to a mass loss of about 33% and the formation of NH₄Sc(SO₄)₂. TGA has also been used to quantify the amount of material loaded onto a substrate in studies involving this compound solutions, with analyses run under a nitrogen atmosphere at a controlled heating rate. These studies show that thermal analysis is crucial for determining the temperature ranges of stability and the decomposition pathways for this compound compounds.

Table 2: PubChem Compound Identifiers

| Compound Name | Molecular Formula | PubChem CID |

|---|---|---|

| This compound | Sc₂(SO₄)₃ | 166819 |

| This compound pentahydrate | Sc₂(SO₄)₃·5H₂O | 71310089 |

| Scandium | Sc | 23952 |

| Sulfate | SO₄²⁻ | 1117 |

| Ammonium this compound | NH₄Sc(SO₄)₂ | 19900049 |

Electrochemical and Solution Property Measurements

Conductometry is a measurement of the electrical conductivity of a solution, which provides information about the concentration and mobility of ions. researchgate.net In the context of this compound solutions, conductometry is used to study its behavior as an electrolyte and its interactions with other species.

The specific electric conductivity of this compound solutions is influenced by factors such as concentration, temperature, and the presence of other ions. mdpi.comresearchgate.net As the concentration of an electrolyte solution like this compound increases, the conductivity generally increases, although this relationship can become non-linear at higher concentrations. researchgate.net

The conductivity of this compound solutions has been studied in various contexts, including in the presence of ion-exchange resins. mdpi.com For example, an increase in conductivity over time can be observed due to the release of protons during ion-exchange processes. mdpi.com The isotherms of electrical conductivity of equilibrium liquid phases in the Sc₂(SO₄)₃-H₂SO₄-H₂O system have been shown to be in agreement with the solubility isotherm of this compound. iaea.orgiaea.org

pH-potentiometry is a technique used to measure the pH of a solution, which is crucial for studying hydrolysis and the speciation of metal ions in aqueous solutions. mdpi.comscienceweb.uz Scandium(III) ions (Sc³⁺) are known to hydrolyze in aqueous solutions, forming various hydroxo complexes. nih.govresearchgate.net

The pH of a this compound solution is a key parameter that influences the state of scandium ions. mdpi.com In weakly acidic solutions, polynuclear hydrolysis of scandium can occur, leading to the formation of hydroxo scandium species. e3s-conferences.org Studies have shown that scandium hydrolysis can begin at a pH as low as ~2.5. researchgate.net

Potentiometric titrations are employed to determine the stability constants of scandium complexes. scienceweb.uzacs.org For instance, the acidity of a solution containing scandium can be determined by potentiometric titration with a strong base like KOH. scienceweb.uz The pH of this compound solutions has been observed to decrease over time in the presence of certain ion-exchange resins, indicating additional dissociation of functional groups. mdpi.com

The speciation of scandium in solution is highly dependent on pH. geoscienceworld.org At low pH values, Sc(OH)²⁺ can be a dominant species, while at higher pH, Sc(OH)₃° becomes more prevalent. geoscienceworld.org The solubility of scandium compounds is also significantly affected by pH. geoscienceworld.org Understanding the pH-dependent behavior of this compound is critical for processes like extraction and precipitation, where precise pH control is necessary to achieve selective separation. mdpi.com For example, the optimal pH for the recovery of Sc(III) ions using certain adsorbents has been determined to be above 3. mdpi.com

Advanced Analytical Methods for Sulfate and Scandium Determination

Ion chromatography (IC) is a powerful analytical technique used for the determination of ionic species, including sulfate ions, in various samples. unil.ch It is a well-established regulatory method for analyzing inorganic anions in environmental and pharmaceutical samples. unil.chnih.gov

In the context of this compound, IC is employed to accurately quantify the sulfate content. The method typically involves separating the sulfate ions from other components in the sample using an anion-exchange column. nih.gov A conductivity detector is commonly used for detection. nih.gov

The quantification is achieved by creating a standard curve from a series of sulfate standards and analyzing the peak areas from the chromatogram. nih.gov IC methods can be validated for specificity, linearity, accuracy, precision, and stability to ensure reliable results. nih.gov

IC has been successfully applied to determine the sulfate ion content in complex formulations, such as liposome (B1194612) drug-delivery systems containing ammonium sulfate. nih.gov The technique can distinguish between total sulfate (both inside and outside a carrier) and external sulfate. nih.gov For total sulfate analysis, the sample matrix, such as a liposome, may need to be disrupted before analysis. nih.gov The development of IC methods has provided a robust tool for the analysis of a wide range of ionic compounds. lcms.cz

Methylene (B1212753) Blue Colorimetric Method for Sulfate Determination in Complex Matrices

The Methylene Blue colorimetric method is a widely recognized technique for the determination of sulfide (B99878), which can be adapted for sulfate analysis after a reduction step. The fundamental principle involves the reaction of sulfide ions with an amine-sulfuric acid reagent and a ferric chloride solution to produce methylene blue, a stable blue-colored complex. nih.gov The intensity of the resulting color is proportional to the sulfide concentration and is measured spectrophotometrically at a wavelength of approximately 664 nm. gov.bc.ca

For the analysis of sulfate in complex matrices, such as those containing this compound, a preliminary reduction step is necessary to convert the sulfate ions to hydrogen sulfide. This is typically achieved by a digestion process using a reducing mixture, such as hydroiodic acid, hypophosphorous acid, and hydrochloric acid. The liberated hydrogen sulfide is then purged from the sample and trapped in an alkaline solution, often zinc acetate (B1210297), to form a stable zinc sulfide precipitate. nih.govgov.bc.ca

This trapped sulfide is then subjected to the methylene blue reaction. The addition of N,N-dimethyl-p-phenylenediamine and ferric chloride under acidic conditions facilitates the formation of the methylene blue dye. gov.bc.ca To mitigate interferences from the sample matrix, which can be significant in complex samples, techniques such as gas dialysis or distillation can be employed to separate the sulfide from the sample matrix before colorimetric determination. nih.govgov.bc.ca These matrix isolation techniques are crucial for ensuring the accuracy of the method when analyzing samples with high color or chemical complexity. gov.bc.ca The method is applicable over a range of concentrations, and for very low levels, a pre-concentration step can be incorporated to enhance the detection limit. gov.bc.ca

Key Steps in Sulfate Determination using the Methylene Blue Method:

| Step | Description | Purpose |

| 1. Reduction | Sulfate ions in the sample are chemically reduced to hydrogen sulfide (H₂S). | To convert the non-reactive sulfate into a form that can react to produce a colored compound. |

| 2. Trapping | The evolved H₂S gas is purged from the sample and trapped in a zinc acetate solution. | To capture the gaseous H₂S and form a stable zinc sulfide (ZnS) precipitate, concentrating the analyte. nih.govgov.bc.ca |

| 3. Color Formation | The ZnS precipitate is reacted with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic medium. | To form the intensely colored Methylene Blue dye, where the color intensity is directly proportional to the original sulfate concentration. gov.bc.ca |

| 4. Spectrophotometric Measurement | The absorbance of the Methylene Blue solution is measured at its maximum wavelength (around 664 nm). | To quantify the concentration of the dye, and therefore the original sulfate concentration, by comparing it to a calibration curve prepared with known standards. gov.bc.ca |

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Metal Ion Concentration

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for the determination of the concentration of metallic elements, including scandium, in various samples. The method is recognized for its efficiency in analyzing environmental and industrial samples for scandium content. researchgate.net

The fundamental principle of ICP-OES involves the introduction of a sample, typically in liquid form, into a high-temperature plasma source, usually argon-based. The plasma, which can reach temperatures of up to 10,000 K, desolvates, atomizes, and excites the atoms of the elements present in the sample. As these excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample.

For the analysis of scandium, specific emission lines are selected to minimize spectral interferences from other elements that may be present in the sample matrix. While ICP-OES is less susceptible to spectral interferences compared to Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), careful wavelength selection is still crucial for accurate quantification. researchgate.net To correct for variations in instrument performance and sample matrix effects, internal standards such as yttrium are often used. thermofisher.com

In some cases, particularly when dealing with low concentrations of scandium, a preconcentration step may be necessary to enhance the sensitivity and selectivity of the analysis. researchgate.net This can involve techniques such as solid-phase extraction using a chelating resin. For instance, an on-line preconcentration system using a knotted reactor can significantly improve the detection limit for scandium in aqueous samples. rsc.org Chemical vapor generation has also been explored as a method to introduce scandium into the plasma, which can offer enhanced sensitivity compared to conventional pneumatic nebulization. rsc.org

Typical Scandium Emission Wavelengths for ICP-OES Analysis:

| Wavelength (nm) | Type |

| 357.253 | Ion |

| 361.383 | Ion |

| 363.074 | Ion |

| 424.683 | Atom |

Spectrophotometric Methods using Chromogenic Agents

Spectrophotometric methods provide a cost-effective and accessible means for the determination of scandium concentration. These methods are based on the reaction of scandium ions with a specific organic ligand, known as a chromogenic agent, to form a colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength, is proportional to the concentration of scandium in the sample.

A variety of chromogenic agents have been utilized for the spectrophotometric determination of scandium. The choice of reagent depends on factors such as sensitivity, selectivity, and the pH of the reaction medium. To enhance the sensitivity and selectivity of these methods, they are often combined with separation and preconcentration techniques. dss.go.th

One commonly used chromogenic agent is Arsenazo III . This reagent forms a colored complex with scandium, and the absorbance is typically measured at around 676 nm. rsc.org The method can be made more robust by incorporating a flow injection analysis system with on-line preconcentration. For example, scandium can be preconcentrated on a minicolumn packed with a resin impregnated with a chelating agent before being eluted and mixed with Arsenazo III for spectrophotometric detection. researchgate.net

Another widely used chromogenic agent is Xylenol Orange . It forms a red complex with scandium, and the resulting solution is measured spectrophotometrically. dss.go.thwikipedia.org Similar to other spectrophotometric methods, selectivity can be an issue, and separation steps may be required to eliminate interferences from other metal ions. dss.go.th

Chlorophosphonazo III is another highly sensitive chromogenic reagent for the spectrophotometric determination of scandium. sigmaaldrich.comscbt.com It forms a stable complex with scandium, and the absorbance is measured at a wavelength determined by the specific complex formed.

The table below summarizes key properties of some chromogenic agents used for the spectrophotometric determination of scandium.

Selected Chromogenic Agents for Scandium Determination:

| Chromogenic Agent | Wavelength of Maximum Absorbance (λmax) of Sc Complex (nm) |

| Arsenazo III | ~676 rsc.org |

| Xylenol Orange | Not specified in the provided context |

| Chlorophosphonazo III | 620 and 680 sigmaaldrich.com |

| Alizarin Red S | Not specified in the provided context rsc.orgosti.gov |

Thermodynamic and Kinetic Investigations of Scandium Sulfate Systems

Thermodynamic Stability Studies

Thermodynamics governs the feasibility and stability of chemical systems. For scandium sulfate (B86663), these studies focus on the relative stability of its different forms and the energy changes associated with its chemical reactions.

Relative Thermodynamic Stability of Polymorphs

Polymorphs are different crystalline structures of the same compound. These structures can have distinct physical and chemical properties, including solubility and stability. The thermodynamically most stable polymorph is the one with the lowest Gibbs free energy under a given set of conditions. Metastable forms, while less stable, can exist but may convert to the more stable form over time.

Gibbs Free Energy Calculations for Reaction Pathways

The Gibbs free energy change (ΔG) of a reaction is a key thermodynamic parameter that indicates whether a reaction will be spontaneous. A negative ΔG signifies a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under given conditions. The calculation, given by the equation ΔG = ΔH - TΔS (where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change), is fundamental to predicting the feasibility of reaction pathways involving scandium sulfate.

While specific Gibbs free energy calculations for the formation of this compound or its various reaction pathways are not extensively tabulated, thermodynamic analysis is crucial in the context of scandium extraction. researchgate.net For instance, in the sulfation of scandium-bearing minerals, calculating the ΔG for the reaction between scandium oxide (Sc₂O₃) and sulfuric acid (H₂SO₄) helps determine the temperature and acid concentration needed to favorably form soluble this compound.

Reaction Kinetics

Reaction kinetics is the study of chemical reaction rates. This is particularly important in hydrometallurgical processes, where optimizing the speed of extraction and separation is key to economic viability.

This compound Hydrolysis Rate Determination

In aqueous solutions, the scandium(III) ion derived from the dissolution of this compound undergoes hydrolysis, reacting with water to form various hydroxo-complexes. The extent and nature of these species depend on factors like pH and temperature. In sulfate-rich solutions, scandium predominantly forms stable anionic complexes, such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.com While the thermodynamics and equilibrium of these hydrolysis and complexation reactions are studied, specific research determining the kinetic rate constants for the hydrolysis of this compound was not identified in the available literature.

Scandium Leaching Kinetics from Ores and Residues

The formation of this compound via the leaching of scandium-bearing materials with sulfuric acid is a critical step in its extraction. Kinetic studies of this process are vital for process design and optimization. Research shows that parameters such as sulfuric acid concentration, temperature, particle size, and liquid-to-solid ratio significantly influence the rate of scandium extraction. journalssystem.com

Investigations into leaching scandium from sources like anatase ore have determined that temperature and sulfuric acid concentration are the most critical factors affecting the leaching rate. journalssystem.com For example, one study determined the apparent activation energy for scandium leaching from anatase to be 42.21 kJ·mol⁻¹, indicating that the process is controlled by the chemical reaction at the mineral surface. journalssystem.com Another study on scandium leaching from desilicated coal fly ash found an activation energy of 33.51 kJ·mol⁻¹, suggesting a strong influence of diffusion on the reaction rate. mdpi.com

| Source Material | Leaching Agent | Apparent Activation Energy (Ea) | Controlling Mechanism |

|---|---|---|---|

| Rich Scandium Anatase | Sulfuric Acid (H₂SO₄) | 42.21 kJ·mol⁻¹ | Chemical Reaction Control journalssystem.com |

| Desilicated Coal Fly Ash | Hydrochloric Acid (HCl) | 33.51 kJ·mol⁻¹ | Diffusion Control mdpi.com |

Shrinking-Core Model Application

Studies have confirmed that the kinetics of scandium leaching with sulfuric acid conform to the shrinking-core model. journalssystem.com The rate-limiting step can shift depending on the reaction conditions. For instance, in the leaching of scandium from anatase, the process transitions from being controlled by the surface chemical reaction to being controlled by internal diffusion as the concentration of sulfuric acid increases. journalssystem.com The determination of the activation energy helps to identify this controlling step; values below 20 kJ·mol⁻¹ typically suggest diffusion control, whereas higher values (e.g., >40 kJ·mol⁻¹) indicate chemical reaction control. mdpi.com

| Parameter | Effect on Leaching Rate | Controlling Step Implication |

|---|---|---|

| Increasing Temperature | Increases Rate | Provides energy to overcome the activation energy barrier of the chemical reaction. journalssystem.com |

| Increasing Acid Concentration | Increases Rate | Can shift control from chemical reaction to internal diffusion as the reaction surface becomes saturated with reactant. journalssystem.com |

| Decreasing Particle Size | Increases Rate | Increases the available surface area for the chemical reaction to occur. journalssystem.com |

| Increasing Stirring Speed | Increases Rate (up to a point) | Reduces the thickness of the liquid film, enhancing external mass transfer. A plateau suggests the process is not controlled by film diffusion. journalssystem.com |

Apparent Reaction Order and Activation Energy Determination

Detailed experimental data concerning the apparent reaction order and activation energy specifically for the dissolution or formation of this compound in aqueous systems is not extensively available in the reviewed literature. The kinetics of scandium recovery processes from sulfate media are often analyzed through sorption dynamics, which are described by models such as the pseudo-second-order model, rather than classical reaction order and activation energy determinations. nih.govicsoba.orgresearchgate.net The pseudo-second-order model suggests that the rate-limiting step may be chemisorption, involving physicochemical interactions between the scandium ions and the adsorbent. researchgate.net

Adsorption and Sorption Thermodynamics and Kinetics

The recovery of scandium from sulfate solutions, a common medium in hydrometallurgical processing, is frequently achieved through adsorption or ion-exchange methods. icsoba.orgmdpi.com Understanding the thermodynamics and kinetics of these processes is crucial for optimizing scandium separation and purification.

Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of scandium in the solution and the amount of scandium adsorbed onto a solid phase at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly used to analyze these equilibrium data. icsoba.orgmdpi.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govwikipedia.org It is often indicative of a chemisorption process. mdpi.com Studies on scandium recovery from sulfate solutions using chelating resins have shown that the experimental data fits the Langmuir model well, suggesting monolayer adsorption. icsoba.orgmdpi.com

The Freundlich isotherm is an empirical model that describes non-homogeneous, multilayer adsorption. nih.govmdpi.com It suggests that the most potent adsorption sites are occupied first. nih.gov This model has also been successfully applied to scandium sorption, indicating the complexity of the adsorption process. icsoba.org

The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. chempedia.infoyoutube.comscience.gov

Research on the sorption of scandium from simulated sulfuric acid solutions onto the chelating resin Puromet MTS9580 demonstrated that the Langmuir isotherm model provided the best fit to the experimental data, with a high coefficient of determination (R²). icsoba.orgmdpi.com This indicates that the adsorption process is likely homogeneous monolayer adsorption. nih.gov

| Isotherm Model | Parameter | Value | Coefficient of Determination (R²) |

|---|---|---|---|

| Langmuir | qmax (mg/g) | 8.576 | 0.983 |

| KL (L/mg) | 1.559 | ||

| Freundlich | KF ((mg/g)(L/mg)1/n) | 4.551 | 0.966 |

| n | 3.584 | ||

| Temkin | AT (L/g) | 16.516 | 0.893 |

| bT (J/mol) | 1015.9 |

Kinetic models are employed to understand the rate of scandium uptake by an adsorbent and to identify the rate-controlling steps of the sorption process.

The Thomas model is a common model used to describe the dynamics of fixed-bed adsorption columns. researchgate.netrmiq.org It assumes that the process follows Langmuir adsorption-desorption kinetics without axial dispersion and that the rate is controlled by second-order reversible reaction kinetics. mdpi.comsemanticscholar.org In studies of dynamic scandium adsorption from simulated sulfate solutions, the breakthrough data fit well with the Thomas model. icsoba.orgmdpi.com

| Flow Rate (mL/min) | Thomas Rate Constant (kTh) (mL/(min·mg)) | Maximum Adsorption Capacity (q0) (mg/mL) | Coefficient of Determination (R²) |

|---|---|---|---|

| 2.5 | 0.015 | 7.013 | 0.993 |

| 5.0 | 0.021 | 6.751 | 0.985 |

| 7.5 | 0.035 | 6.329 | 0.978 |

Equilibrium Constants for Complexation and Extraction